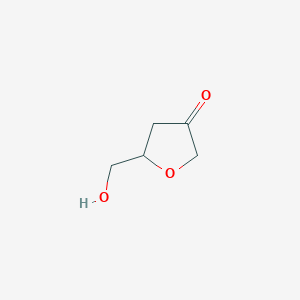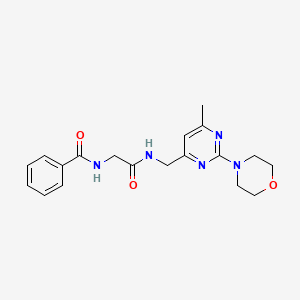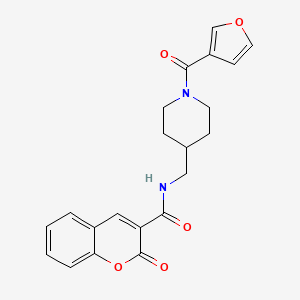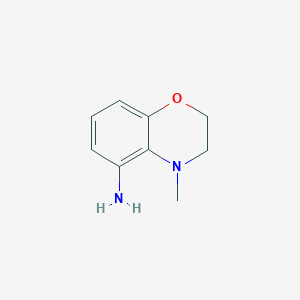
5-(Hydroxymethyl)oxolan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)oxolan-3-one, also known by its IUPAC name 5-(hydroxymethyl)dihydrofuran-3(2H)-one, is a chemical compound with the molecular formula C5H8O3 . It has a molecular weight of 116.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8O3/c6-2-5-1-4(7)3-8-5/h5-6H,1-3H2 . This indicates that the molecule consists of a five-membered ring (oxolan) with a hydroxymethyl group attached. The 3-one in the name suggests the presence of a carbonyl group at the third position in the ring .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Sustainable Bio-Based Materials
HMF is recognized for its versatility as a platform chemical derived from plant biomass, such as hexose carbohydrates and lignocellulose. Its conversion into valuable derivatives offers an alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources. HMF and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-diformylfuran, have applications in producing monomers, polymers, fuels, and functional materials, signaling a significant shift towards sustainable chemical manufacturing (Chernyshev, Kravchenko, & Ananikov, 2017).
Advanced Adhesive Systems
The role of HMF extends to the development of environmentally friendly adhesives. With the wood and foundry industries heavily reliant on fossil-based binders, HMF presents a renewable alternative for adhesive formulations. Its derivatives are being explored for use in wood-based materials, sand casting, and composites, aiming to replace conventional adhesives with more sustainable and equally effective options (Thoma et al., 2020).
Catalytic Transformations for Chemical Synthesis
The catalytic conversion of HMF into cyclopentanones and their derivatives demonstrates its pivotal role in synthesizing a wide range of commercially significant compounds. Such transformations are integral to creating a more sustainable and scalable approach to accessing important petrochemical intermediates from biomass-derived materials, further emphasizing HMF's potential in green chemistry applications (Dutta & Bhat, 2021).
Organic Synthesis and Fine Chemicals
HMF serves as an essential building block in organic synthesis, contributing to the development of fine chemicals. Its multifunctional nature allows for the synthesis of diverse chemical entities, highlighting its role in incorporating renewable carbon sources into high-value products. This application underscores the broad utility of HMF in chemical synthesis beyond its traditional roles, opening new avenues for research and industrial application (Fan, Verrier, Queneau, & Popowycz, 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound .
Mechanism of Action
Mode of Action
It’s possible that it interacts with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-(Hydroxymethyl)oxolan-3-one is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Biochemical Analysis
Biochemical Properties
5-(Hydroxymethyl)oxolan-3-one potentially has antimicrobial and antioxidant activity against rice pathogens such as Magnaporthe oryzae and Xanthomonas oryzae . Another study also suggests that this compound possesses antioxidant properties through investigation of pineapple plant waste biomass .
Cellular Effects
Given its potential antimicrobial and antioxidant properties, it may influence cell function by protecting cells from oxidative stress and microbial infection .
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of this compound in laboratory settings .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues .
Subcellular Localization
There is currently no available information on the subcellular localization of this compound .
Properties
IUPAC Name |
5-(hydroxymethyl)oxolan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-2-5-1-4(7)3-8-5/h5-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWFNVWWLIYTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58534-89-7 |
Source


|
| Record name | 5-(hydroxymethyl)oxolan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2704811.png)
![2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2704812.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B2704813.png)



![6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2704818.png)

![1-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2704822.png)
![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-methylcarbamate](/img/structure/B2704823.png)

![2-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2704827.png)

![2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2704829.png)
